An In-depth Technical Guide to 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
An In-depth Technical Guide to 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one, a molecule of interest within the broader class of benzodiazepines. While specific data for this particular compound is limited in publicly available literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a foundational understanding for research and development activities.
Compound Identification and Physicochemical Properties
CAS Number: 1629195-56-7
Chemical Name: 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
Molecular Formula: C₉H₉BrN₂O
Molecular Weight: 241.09 g/mol
The structural framework of this compound belongs to the 1,4-benzodiazepine class, which is a well-established scaffold in medicinal chemistry, known for its diverse pharmacological activities. The presence of a bromine atom at the 8-position of the benzodiazepine core is expected to influence its lipophilicity and metabolic profile, potentially impacting its biological activity.
Table 1: Predicted and General Physicochemical Properties
| Property | Value/Description | Source/Basis |
| Physical Form | Expected to be a solid at room temperature. | General property of similar small organic molecules. |
| Melting Point | Not available. Varies for related benzodiazepines. | N/A |
| Boiling Point | Not available. Likely to decompose at high temperatures. | N/A |
| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents like DMSO, DMF, and methanol. | General solubility of benzodiazepines. |
| logP (predicted) | 1.6 | PubChemLite[1] |
Synthesis and Purification
Proposed Synthesis Protocol
This protocol is a hypothetical adaptation based on general benzodiazepine synthesis.[2] Researchers should optimize these conditions.
Step 1: Synthesis of N-(2-Amino-4-bromobenzoyl)glycine
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To a solution of 2-amino-4-bromobenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add glycine (1.1 equivalents) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).
-
A catalytic amount of a coupling additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can be added to improve the reaction efficiency.
-
Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the urea byproduct.
-
The filtrate is then concentrated under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired intermediate.
Step 2: Cyclization to 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2,5-dione
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The purified N-(2-amino-4-bromobenzoyl)glycine is heated in a high-boiling point solvent, such as xylene or acetic anhydride, to induce intramolecular cyclization.
-
The reaction temperature and time will need to be optimized, but typically refluxing for several hours is required.
-
Monitor the reaction by TLC.
-
After cooling, the product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.
Step 3: Selective Reduction to 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
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The resulting dione is then selectively reduced. This can be a challenging step, as over-reduction can lead to the fully reduced diazepine.
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A careful addition of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) at a low temperature (e.g., 0 °C to room temperature) is a potential method. The stoichiometry of the reducing agent is critical.[2]
-
The reaction should be quenched cautiously with water and a base (e.g., NaOH solution).
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated.
-
Purification of the final product is typically achieved by column chromatography on silica gel.
Analytical Characterization
A suite of analytical techniques is essential for the structural confirmation and purity assessment of the synthesized compound.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 7-8 ppm region with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Methylene protons of the diazepine ring would appear as multiplets in the 3-5 ppm range. NH protons would likely appear as broad singlets. |
| ¹³C NMR | Aromatic carbons in the 110-150 ppm range. The carbonyl carbon of the lactam would be expected around 170 ppm. Methylene carbons of the diazepine ring would appear in the 40-60 ppm region. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ with a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2). Predicted m/z for [M+H]⁺ is approximately 241.9971.[1] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the lactam (around 1650-1680 cm⁻¹), and C-Br stretching (in the fingerprint region). |
| High-Performance Liquid Chromatography (HPLC) | A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or ammonium acetate) would be suitable for purity analysis. |
General Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Further structural elucidation can be performed using 2D NMR techniques such as COSY, HSQC, and HMBC.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.
Potential Biological and Pharmacological Activity
While no specific pharmacological data for 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has been reported, the 1,4-benzodiazepine scaffold is a well-known "privileged structure" in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[3] The primary mechanism of action for many classical benzodiazepines is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAₐ receptor.[4]
Research on a positional isomer, 7-bromo-1,2,3,4-tetrahydrobenzo[e][5][6]diazepin-5-one, has shown that derivatives of this compound exhibit central nervous system (CNS) depressant and anticonvulsant activities.[2] It is plausible that 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one may exhibit similar pharmacological properties. The bromine substituent could influence the binding affinity and selectivity for different GABAₐ receptor subtypes.
Beyond CNS effects, various benzodiazepine derivatives have been investigated for other therapeutic applications, including as anti-HIV agents and for their role in cancer therapy.[7][7]
Safety and Handling
Specific toxicology data for 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one are not available. Therefore, it should be handled with the standard precautions for a novel chemical substance of unknown toxicity. General safety guidelines for handling similar brominated organic compounds should be followed.[6][8]
Hazard Statements (Predicted/General):
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Wear a lab coat.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
In case of exposure, follow standard first-aid procedures and seek medical attention. A comprehensive Safety Data Sheet (SDS) should be consulted if available from a commercial supplier.
References
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Kim, K., Volkman, S. K., & Ellman, J. A. Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. SciELO. (URL: [Link])
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A New Benzodiazepine Scaffold: Synthesis, characterization and Antimicrobial Evaluation of 8- Methyl-2-aryl-4-(2-bromonaphthalen-6-yl) - 2,3- dihydro-1H-benzo[5][9]diazepines. JETIR.org. (URL not available)
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Kim, K., Volkman, S. K., & Ellman, J. A. (2026, January 1). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. ResearchGate. (URL: [Link])
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Mohd Rashid et al. (2010). Synthesis and anti-anxiety activity of some 7-chloro-5-phenyl-1,3- dihydro-1H, 3H-1,4-benzodiazepin. Scholars Research Library. (URL: [Link])
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PubChem. 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. (URL: [Link])
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1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. (URL: [Link])
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Pharmacological profile of novel psychoactive benzofurans. PubMed. (2015, July 15). (URL: [Link])
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Mohd Rashid et al. (2010). Synthesis and anti-anxiety activity of some 7-chloro-5-phenyl-1,3- dihydro-1H, 3H-1,4-benzodiazepin. Scholars Research Library. (URL: [Link])
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¹H NMR spectrum of 2,2,4-trimethyl-2,3-dihydro-1, 5-benzodiazepine (1). ResearchGate. (URL: [Link])
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Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. (2025, July 17). (URL: [Link])
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PubChem. 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. (URL: [Link])
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ChemRadar. 7-BROMO-2,3,4,5-TETRAHYDRO-1H-BENZO[E][5][6]DIAZEPINE CAS#195986-87-9. (2026, March 26). (URL: [Link]5][6]DIAZEPINE-CAS-195986-87-9.html)
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